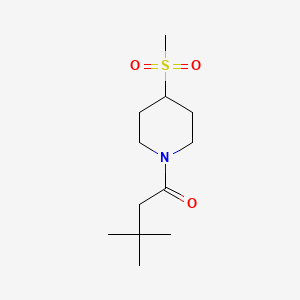

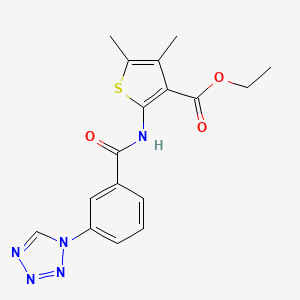

![molecular formula C19H21N5O2 B2355404 6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-81-8](/img/structure/B2355404.png)

6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(2,3-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. One method involves Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . Another approach involves the reaction of the arylketone, prepared from 2,3-dimetheylbenzoyl chloride and the doubly protected imidazole via the regioselective lithiation, with MeLi to give the tertiary alcohol, which is then reduced with Li/NH3 .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a positive charge on either of two nitrogen atoms gives rise to two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. For example, they can be used with palladium acetate to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Wissenschaftliche Forschungsanwendungen

1. Antiviral and Antihypertensive Activity

Research on derivatives of 7,8-polymethylenehypoxanthines, which are precursors of compounds like 6-substituted purines, has shown potential in studying antiviral and antihypertensive activities. These derivatives can be key in understanding the biological activity of related compounds (Nilov et al., 1995).

2. Fluorescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives. This indicates their potential as fluorescence sensors for these chemicals, contributing to the field of chemical detection and analysis (Shi et al., 2015).

3. Synthesis of Purine Analogs

The synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are precursors of purine analogs, has been studied. This research contributes to the development of new purine compounds, which are significant in various biochemical processes and pharmaceutical applications (Alves et al., 1994).

4. Orthoamide Derivatives

Research into orthoamide derivatives of 1,3-dimethylparabanic acid, including compounds like 1,3-Dimethyl-5-imino-imidazolidine-2,4-dione, offers insights into novel synthetic pathways and chemical properties of these derivatives (Kantlehner et al., 2012).

5. Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl) ethyl]imidazole tartrate

This compound has been synthesized as a potent α2 adrenoceptor agonist, Dexmedetomidine. The synthesis and characterization of such compounds can aid in the development of new adrenergic drugs (Cordi et al., 1996).

6. Cytotoxic Activity of Carboxamide Derivatives

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines explores their cytotoxic activity, which is crucial in cancer research and drug development (Deady et al., 2003).

7. Synthesis of Thiazolidinone and Thiazinone Derivatives

The synthesis of compounds like tetracyclic compounds with thiazolidinone or thiazinone ring offers insights into the development of novel heterocyclic compounds with potential applications in pharmaceuticals (Nakamori et al., 1988).

8. Directed Synthesis of Halogenoacetic Acids Derivatives

Exploring the reaction of 5,7-dimethyl-4a,7a-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-one with halogenoacetic acids provides valuable information for directed synthesis in organic chemistry (Vasilevskii et al., 2010).

Wirkmechanismus

The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative and its biological target. They show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Zukünftige Richtungen

Given the broad range of biological activities of imidazole derivatives, there is significant potential for the development of new drugs that overcome current public health problems, such as antimicrobial resistance . Therefore, the synthesis and study of imidazole derivatives remain an active area of research in medicinal chemistry .

Eigenschaften

IUPAC Name |

6-(2,3-dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-10-8-7-9-14(11(10)2)23-12(3)13(4)24-15-16(20-18(23)24)21(5)19(26)22(6)17(15)25/h7-9H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZBBYIBRIRXEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

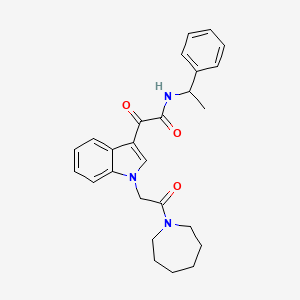

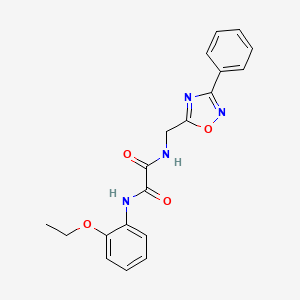

![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)

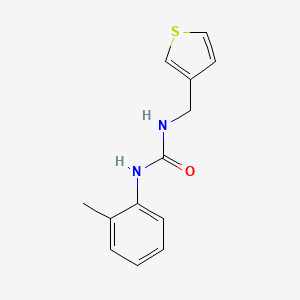

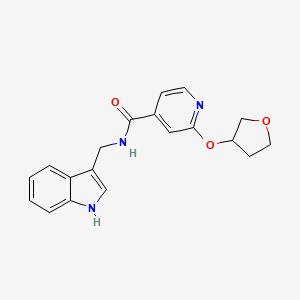

![N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2355325.png)

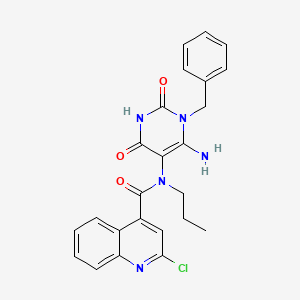

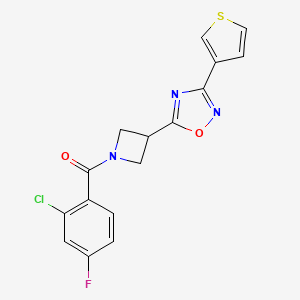

![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)

![Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2355328.png)

![N-(2-methoxyethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2355341.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)